molecular formula C13H9Cl2N3O B2382224 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 338412-04-7

3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B2382224
CAS No.: 338412-04-7
M. Wt: 294.14
InChI Key: IWYJXGAOXDITJZ-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The methyl group at the 1 position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridinone ring, potentially converting it to a dihydropyridinone derivative.

    Substitution: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets such as DNA, proteins, or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with DNA, it may intercalate between base pairs, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: Lacks the methyl group at the 1 position.

    3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-quinolinone: Contains a quinolinone ring instead of a pyridinone ring.

    3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyrimidinone: Contains a pyrimidinone ring instead of a pyridinone ring.

Uniqueness

The uniqueness of 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone lies in its specific substitution pattern and the presence of both benzimidazole and pyridinone rings. This combination of structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(5,6-dichloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-18-11-6-9(15)8(14)5-10(11)17-12(18)7-3-2-4-16-13(7)19/h2-6H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYJXGAOXDITJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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